2-Methylquinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylquinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with a methyl group at the 2-position and a sulfonate ester group attached to a 3,4-dichloro-2-methoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-methylquinoline, which is then reacted with 3,4-dichloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylquinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the sulfonate ester group can yield the corresponding sulfonamide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Employed in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylquinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
Quinoline N-oxide: Exhibits similar biological properties.
Sulfonamide derivatives: Widely used in medicinal chemistry for their therapeutic potential.
Uniqueness
2-Methylquinolin-8-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate is unique due to the presence of both the quinoline and sulfonate ester moieties, which contribute to its diverse chemical reactivity and biological activities. The combination of these functional groups enhances its potential as a versatile compound for various applications.
Properties
IUPAC Name |
(2-methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO4S/c1-10-6-7-11-4-3-5-13(16(11)20-10)24-25(21,22)14-9-8-12(18)15(19)17(14)23-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCCTVZXENQIRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.